N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C19H22BrN3O3S This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a sulfonylphenyl group and an acetamide moiety
Preparation Methods
The synthesis of N1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with piperazine to form 4-(3-bromobenzyl)piperazine. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Biological Studies: It is used in the investigation of its effects on various biological systems, including its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with molecular targets in biological systems. The bromobenzyl group and piperazine ring are believed to play crucial roles in binding to specific receptors or enzymes, modulating their activity. The sulfonylphenyl group may contribute to the compound’s overall stability and reactivity, enhancing its biological effects .
Comparison with Similar Compounds
N~1~-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(4-{[4-(4-Bromobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: This compound has a similar structure but with variations in the bromobenzyl group, which may affect its reactivity and biological activity.
N-(4-{[4-(3-Chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3S/c1-15(24)21-18-5-7-19(8-6-18)27(25,26)23-11-9-22(10-12-23)14-16-3-2-4-17(20)13-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLEUYXHHTZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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